molecular formula C20H33N3O2S B2782508 4-butyl-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclohexane-1-carboxamide CAS No. 1009708-04-6

4-butyl-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclohexane-1-carboxamide

Cat. No. B2782508
CAS RN: 1009708-04-6
M. Wt: 379.56
InChI Key: RSZZBFVTHVZEDD-UHFFFAOYSA-N
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Description

4-butyl-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C20H33N3O2S and its molecular weight is 379.56. The purity is usually 95%.
BenchChem offers high-quality 4-butyl-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclohexane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butyl-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclohexane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Properties

Laboratory studies have demonstrated that this compound exhibits antibacterial and antifungal activity. It could serve as a lead compound for developing novel antimicrobial agents. Researchers have tested its effectiveness against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains .

PDE4 Inhibition

The compound’s structure suggests potential as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 inhibitors have applications in treating inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD). Researchers have synthesized related pyrazole derivatives as effective PDE4 inhibitors .

Synthetic Intermediates for Natural Product Synthesis

This compound serves as a valuable synthetic intermediate for the preparation of biologically active natural products. Notably, it can be used to synthesize compounds like Indiacen A and Indiacen B. These natural products have diverse pharmacological activities, including anticancer, anti-inflammatory, and analgesic effects .

Chiral Sulfinamide Reagents

Enantiopure tert-butanesulfinamide, a derivative of this compound, has been widely explored as a chiral sulfinamide reagent. It facilitates highly diastereoselective conversions, making it useful in asymmetric synthesis. Researchers have utilized it in various chemical transformations .

properties

IUPAC Name

4-butyl-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O2S/c1-5-6-7-14-8-10-15(11-9-14)19(24)21-18-16-12-26(25)13-17(16)22-23(18)20(2,3)4/h14-15H,5-13H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZZBFVTHVZEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=C3CS(=O)CC3=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

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